
3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.44. The purity is usually 95%.
BenchChem offers high-quality 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Analgesic Activity
Research into bioisosteric replacements to enhance analgesic properties has shown that specific substitutions in chemical structures can lead to increased analgesic activity. A study by Ukrainets et al. (2016) highlighted the synthesis of new N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, demonstrating that replacing the phenyl ring with an isosteric heterocycle significantly affects analgesic properties, particularly with 3-pyridine derivatives Ukrainets, Mospanova, & Davidenko, 2016.
Antimicrobial Applications
The synthesis and evaluation of antimicrobial activities have been a significant focus. Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, which were screened for antifungal and antibacterial activities, indicating potential applications in combating microbial infections Patel & Patel, 2010.
Anticancer and Anti-inflammatory Properties
The exploration of novel compounds for anticancer and anti-inflammatory activities has led to the synthesis of derivatives with promising therapeutic effects. Abu‐Hashem, Al-Hussain, & Zaki (2020) reported the synthesis of novel derivatives showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest potential for developing new therapeutic agents Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Combinatorial Chemistry Applications
In the field of combinatorial chemistry, Ivachtchenko, Kovalenko, & Drushlyak (2003) developed a liquid-phase synthesis approach for creating libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines. This method enables the rapid generation of diverse compounds for high-throughput screening, highlighting the versatility of the core structure in drug discovery Ivachtchenko, Kovalenko, & Drushlyak, 2003.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-furancarboxaldehyde with 4-methoxyaniline to form the intermediate Schiff base, which is then reacted with thiourea and ethyl acetoacetate to yield the final product.", "Starting Materials": [ "2-furancarboxaldehyde", "4-methoxyaniline", "thiourea", "ethyl acetoacetate" ], "Reaction": [ "Step 1: Condensation of 2-furancarboxaldehyde with 4-methoxyaniline in ethanol to form the Schiff base intermediate.", "Step 2: Addition of thiourea to the Schiff base intermediate in ethanol and refluxing the mixture for several hours to form the thiosemicarbazone intermediate.", "Step 3: Addition of ethyl acetoacetate to the thiosemicarbazone intermediate in ethanol and refluxing the mixture for several hours to yield the final product.", "Step 4: Purification of the final product by recrystallization from ethanol." ] } | |
CAS-Nummer |
403720-48-9 |
Produktname |
3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Molekularformel |
C21H17N3O4S |
Molekulargewicht |
407.44 |
IUPAC-Name |
3-(furan-2-ylmethyl)-N-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H17N3O4S/c1-27-15-7-5-14(6-8-15)22-19(25)13-4-9-17-18(11-13)23-21(29)24(20(17)26)12-16-3-2-10-28-16/h2-11H,12H2,1H3,(H,22,25)(H,23,29) |
InChI-Schlüssel |
HAZSYXBLHPZXDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



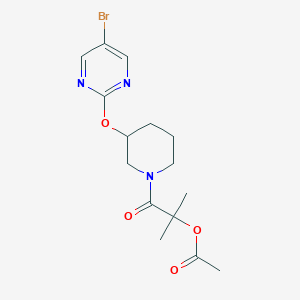
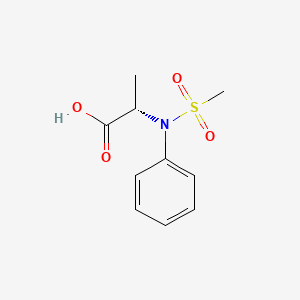
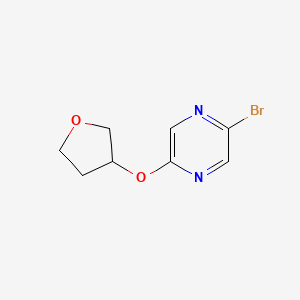
![2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2627412.png)
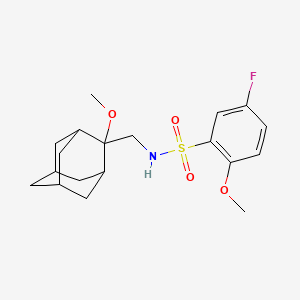

![2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2627417.png)
![3-[(Pyridin-4-yl)amino]benzoic acid](/img/structure/B2627418.png)
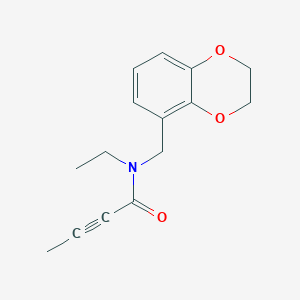
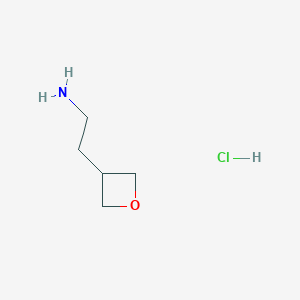


![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2627425.png)
![7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2627426.png)